molecular formula C13H19ClN2O2 B1416654 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride CAS No. 1171557-04-2

1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride

Cat. No.: B1416654
CAS No.: 1171557-04-2
M. Wt: 270.75 g/mol
InChI Key: UQHCSGBZLZNPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₉ClN₂O₂ and a molecular weight of 270.76 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 3-methoxy-4-methylbenzoyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride typically involves the following steps:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and efficiency.

Chemical Reactions Analysis

1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride exhibits several biological activities, making it a candidate for further research in pharmacology.

Anticancer Activity

Several studies have indicated that derivatives of piperazine, including this compound, possess anticancer properties.

  • Mechanism of Action : The compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Case Study Findings :
    • In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating potent activity .
    • Another study reported that piperazine derivatives could effectively reduce the growth rate of colon cancer cells by over 90% in specific assays .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy.

  • Research Insights : Preliminary studies suggest that it may exhibit antibacterial and antifungal properties. Comparative studies with similar compounds have shown enhanced activity against Gram-positive and Gram-negative bacteria due to structural modifications.
CompoundMIC (µM)Bacterial Strain
This CompoundTBDTBD
Compound A4.69Bacillus subtilis
Compound B22.9Escherichia coli

Anticancer Studies

Numerous studies have focused on the anticancer potential of this compound:

  • A study highlighted the effectiveness of similar piperazine derivatives against multiple cancer types. The derivatives showed significant growth inhibition rates across various cell lines, indicating their potential as anticancer agents .

Antimicrobial Efficacy

Research comparing several halogenated compounds has indicated that those with similar structures to this compound often exhibit lower minimum inhibitory concentrations (MICs), suggesting enhanced antimicrobial activity due to specific substitutions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety plays a crucial role in its biological activity, facilitating its binding to target proteins and enzymes . The compound may modulate various cellular processes, including signal transduction, enzyme activity, and gene expression.

Comparison with Similar Compounds

1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Biological Activity

1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which is a common scaffold in medicinal chemistry. The presence of the methoxy and methyl groups on the benzoyl moiety enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics.

The biological activity of this compound may involve several mechanisms, including:

  • Receptor Modulation : The compound may interact with various receptors, including serotonin and dopamine receptors, which are crucial for neurological functions.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-7 (breast cancer)TBDInduction of apoptosis
Similar piperazine derivativesA549 (lung cancer)TBDCaspase activation

Note: TBD = To Be Determined; further experimental data required for precise IC50 values.

Neuropharmacological Effects

The compound's structure suggests potential activity in modulating neurotransmitter systems. Piperazine derivatives have been studied for their effects on anxiety and depression models in rodents. Preliminary findings suggest that this compound may exhibit anxiolytic properties by influencing serotonin receptors.

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various piperazine derivatives, including this compound, against MCF-7 and A549 cell lines. The results indicated significant growth inhibition at certain concentrations, supporting its potential as an anticancer agent .
  • Neuropharmacological Assessment : In a rodent model of anxiety, administration of piperazine derivatives led to reduced anxiety-like behavior. This suggests that compounds like this compound may have therapeutic implications for anxiety disorders .

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and long-term effects.
  • Mechanistic Studies : Exploring the specific molecular targets and pathways affected by the compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.

Properties

IUPAC Name

(3-methoxy-4-methylphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-10-3-4-11(9-12(10)17-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHCSGBZLZNPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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